molecular formula C16H17ClN2O2 B1385063 N-(3-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide CAS No. 1020056-39-6

N-(3-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

Cat. No. B1385063
CAS RN: 1020056-39-6
M. Wt: 304.77 g/mol
InChI Key: AUTRNABKAZBNHS-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide (NAMCP) is a synthetic compound used in a variety of scientific research applications. It is a versatile molecule that is used in laboratories for a variety of purposes, including as a reagent, a catalyst, and an inhibitor. NAMCP has a wide range of applications in biochemistry, pharmacology, and other fields of science.

Scientific Research Applications

Hydrogen Bond Studies

Research on similar compounds, like substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, has focused on their hydrogen bonding properties. Studies involving variable temperature NMR experiments and X-ray crystallography have provided insights into the formation of intra- and intermolecular hydrogen bonds in solution (Romero & Margarita, 2008).

Conformational Analysis

Another study on a structurally similar compound, 2-Chloro-N-(3-methylphenyl)acetamide, revealed information about the conformation of the N—H bond and its relation to other groups in the molecule. This analysis is crucial for understanding molecular interactions and properties (Gowda et al., 2007).

Radiosynthesis Applications

Compounds like 2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide have been synthesized with high specific activity for studies on metabolism and mode of action. Such research provides valuable insights into the biochemical interactions and pathways of similar compounds (Latli & Casida, 1995).

Quantitative Structure-Activity Relationships

Investigations into the relationships between the molecular structure of similar compounds and their biological activities have been conducted. For instance, the synthesis of certain compounds and their antimalarial activity were explored, contributing to the understanding of structure-activity correlations (Werbel et al., 1986).

Synthesis and Evaluation for Specific Applications

Compounds like N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety were synthesized and evaluated for their agonistic activity against specific receptors. Such studies are critical for developing new drugs targeting specific biological pathways (Maruyama et al., 2012).

Novel Monomers for Polybenzimidazoles

Research on the synthesis of new AB-type monomers from compounds like N-(4,5-dichloro-2-nitrophenyl)acetamide contributes to the development of advanced materials like polybenzimidazoles (Begunov & Valyaeva, 2015).

properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-10-8-12(17)6-7-15(10)21-9-16(20)19-14-5-3-4-13(18)11(14)2/h3-8H,9,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTRNABKAZBNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC(=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Reactant of Route 2
N-(3-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Reactant of Route 3
N-(3-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Reactant of Route 4
N-(3-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Reactant of Route 5
N-(3-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Reactant of Route 6
N-(3-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

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